molecular formula C23H24N4O3 B2566775 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950300-95-5

2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2566775
CAS No.: 950300-95-5
M. Wt: 404.47
InChI Key: QCCIPTYBKSBKRS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:

  • 2-position: A 3,4-dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • 5-position: A methyl group, which may enhance metabolic stability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-5-30-18-9-7-17(8-10-18)25-22-12-15(2)24-23-14-19(26-27(22)23)16-6-11-20(28-3)21(13-16)29-4/h6-14,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCIPTYBKSBKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines display significant anticancer properties through the inhibition of key signaling pathways involved in tumor growth and proliferation.
  • Antidiabetic Effects : The compound has been investigated for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism. In vitro studies demonstrated that it could enhance insulin secretion and improve glucose tolerance in diabetic models .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in various cell lines, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of DPP-4, leading to increased levels of incretin hormones which enhance insulin secretion and decrease glucagon release.
  • Signal Transduction Modulation : It may interfere with various signaling pathways involved in cell growth and apoptosis, particularly those associated with cancer cell lines.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Study ReferenceFindings
Showed >80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, comparable to existing treatments.
Demonstrated anticancer effects through modulation of apoptosis in specific cancer cell lines.
Investigated anti-inflammatory effects in vitro, showing reduced levels of pro-inflammatory cytokines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. The compound has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have reported the efficacy of similar pyrazole derivatives in breast cancer models, suggesting potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

Antiviral Properties

Compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antiviral activity. The unique structural features of 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine may contribute to its effectiveness against specific viral targets. Comparative studies with structurally similar compounds indicate that modifications in substituents can significantly alter antiviral efficacy.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Research into related pyrazole derivatives has revealed their effectiveness against various pathogens, including bacteria and fungi. The presence of multiple functional groups enhances the compound's ability to interact with microbial targets, leading to increased antimicrobial activity .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking studies and binding affinity assays are employed to elucidate these interactions.

Comparison with Similar Compounds

Structural Analogues in Anti-Mycobacterial Research

Compound 32 ():

  • Structure : 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
  • Key Differences : Fluorine atoms at the 3,5-positions (electron-withdrawing) and a pyridinylmethyl N-substituent.
  • Activity : Demonstrated anti-mycobacterial activity, likely due to enhanced membrane penetration from fluorine substituents .

AO18 ():

  • Structure : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine.
  • Key Differences : Ethyl linker to a 3,4-dimethoxyphenyl group and a 2-methoxyphenyl at position 3.

Triazolopyrimidine Derivatives in Antimalarial Research

Compound 44 ():

  • Structure : 2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
  • Key Differences : Trifluoromethyl groups (strong electron-withdrawing) and a triazolopyrimidine core.
  • Activity : Potent antiplasmodial activity (IC₅₀ < 100 nM), attributed to hydrophobic interactions with parasite targets .

Compound 5 ():

  • Structure : 2-(1,1-Difluoroethyl)-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
  • Key Differences : A tetrahydronaphthalenyl group and difluoroethyl substituent.
  • Activity : High potency against Plasmodium falciparum (IC₅₀ = 15 nM), likely due to improved target binding from the bulky naphthalenyl group .

Substituted Pyrazolo[1,5-a]pyrimidines in Cancer Research

Compound 47 ():

  • Structure : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
  • Key Differences : Fluorophenyl and phenyl groups at positions 3/5 and a methylpyridinyl N-substituent.
  • Activity: Not explicitly stated, but pyridinylmethyl analogs often exhibit kinase inhibitory properties relevant to cancer .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Bioactivity

Compound Core Structure Substituents (Position) Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2: 3,4-Dimethoxyphenyl; N: 4-Ethoxyphenyl; 5: Me Not reported -
Compound 32 (Ev1) Pyrazolo[1,5-a]pyrimidine 3,5: 4-Fluorophenyl; N: Pyridin-2-ylmethyl Anti-mycobacterial
AO18 (Ev13) Pyrazolo[1,5-a]pyrimidine 3: 2-Methoxyphenyl; N: 2-(3,4-Dimethoxyphenyl)ethyl Anticancer (Gastric)
Compound 44 (Ev4) Triazolo[1,5-a]pyrimidine 2: CF₃; N: 4-CF₃-phenyl; 5: Me Antimalarial (IC₅₀ < 100 nM)

Table 2. Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~447.5 g/mol ~3.8 Methoxy, Ethoxy, Methyl
Compound 32 (Ev1) ~458.4 g/mol ~4.2 Fluorine, Pyridinyl
Compound 44 (Ev4) ~362.3 g/mol ~3.5 Trifluoromethyl

Critical Analysis of Substituent Impact

  • Bulky Substituents (e.g., Tetrahydronaphthalenyl) : Improve target binding affinity in antimalarial compounds but may limit bioavailability.
  • Fluorine and Trifluoromethyl Groups : Increase lipophilicity and membrane penetration, critical for anti-infective activity .

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